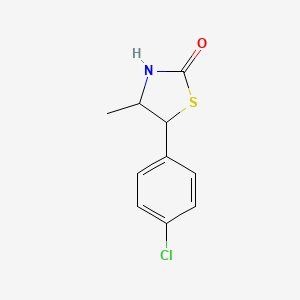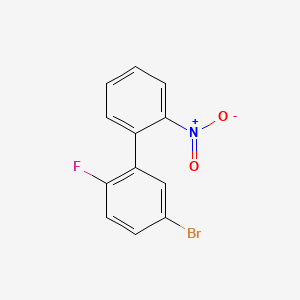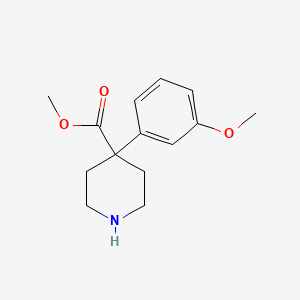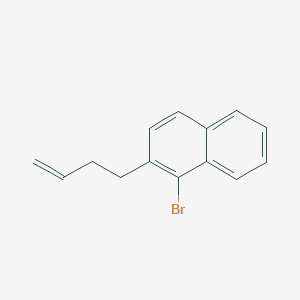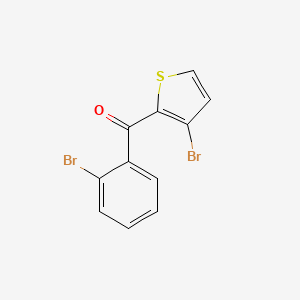![molecular formula C7H4FN3O B14138333 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene CAS No. 114895-04-4](/img/structure/B14138333.png)
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene is a chemical compound characterized by the presence of a cyano group, an azoxy group, and a fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with a cyano group and an azoxy group under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The cyano and azoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene include:
- 1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene
- Other azoxybenzene derivatives
Uniqueness
This compound is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorinated compounds are preferred.
Propriétés
Numéro CAS |
114895-04-4 |
|---|---|
Formule moléculaire |
C7H4FN3O |
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
cyanoimino-(3-fluorophenyl)-oxidoazanium |
InChI |
InChI=1S/C7H4FN3O/c8-6-2-1-3-7(4-6)11(12)10-5-9/h1-4H |
Clé InChI |
MCZLQSCLKDLSRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)[N+](=NC#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


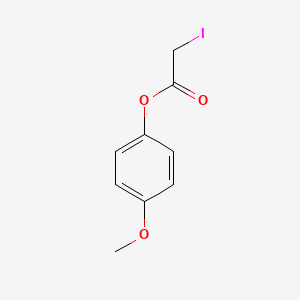
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)


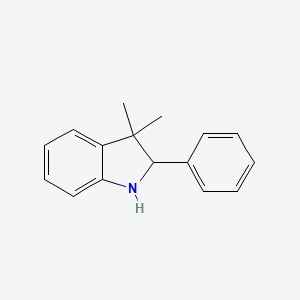
![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
